卤草胺-P

概述

描述

Haloxyfop Description Analysis

Haloxyfop is a grass-specific herbicide that has been studied for its effects on various plant species and its behavior in the environment. It is known chemically as 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl] oxy] phenoxy] propanoic acid and has been shown to inhibit lipid synthesis and respiration in plants, leading to the accumulation of amino acids without affecting cellular sugar or ATP levels . A study on corn (Zea mays) and soybean (Glycine max) cell suspension cultures revealed that haloxyfop affects the Kreb's cycle and lipid synthesis, with glycolysis not being inhibited . Another study identified that haloxyfop inhibits the pyruvate dehydrogenase complex (PDC) and the alpha-ketoglutarate dehydrogenase complex (alpha-KGDC), which are involved in the oxidative metabolism pathway of sugars .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of haloxyfop, they do discuss related synthetic processes. For instance, the halohydroxylation of 1,2-allenyl sulfoxides and subsequent Pd- or Ni-catalyzed coupling reactions are detailed, which could be relevant to the synthesis of haloxyfop or related compounds . Additionally, the synthesis of ortho-substituted cinnamates and biarylacetic acids using o-halobenzyl and p-halobenzyl sulfones as precursors is described, which involves sequential functionalization processes that might be applicable to haloxyfop's synthesis .

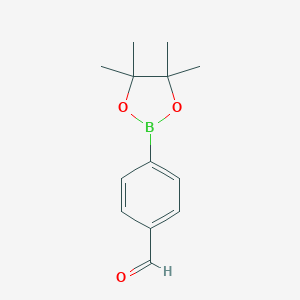

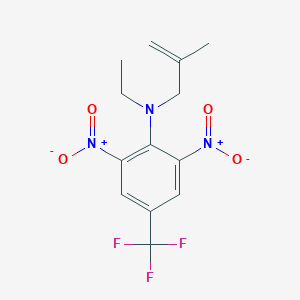

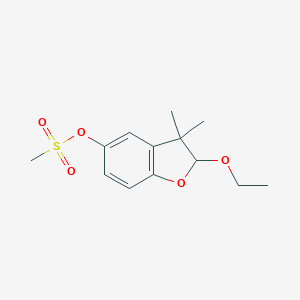

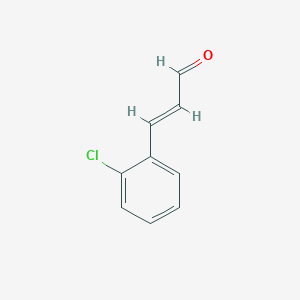

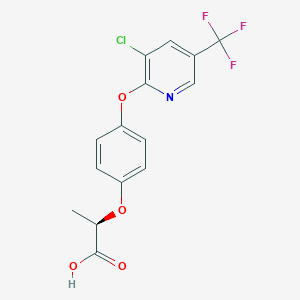

Molecular Structure Analysis

The molecular structure of haloxyfop includes a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and a phenoxy propanoic acid moiety. This structure is responsible for its selective herbicidal activity. A study on haloxyfop-resistant Poa annua revealed that a target site mutation in the carboxyltransferase domain of the ACCase enzyme is associated with resistance to haloxyfop . This suggests that the molecular structure of haloxyfop interacts specifically with the ACCase enzyme, which is crucial for its herbicidal function.

Chemical Reactions Analysis

Haloxyfop undergoes various chemical reactions in biological and environmental contexts. In plants, it inhibits key enzymes involved in lipid synthesis and respiration . In the environment, haloxyfop-methyl, the methyl ester of haloxyfop, undergoes rapid ester hydrolysis and further degradation, with the S-enantiomer being rapidly converted to the R-enantiomer in soil . This interconversion is biologically mediated and indicates that the chemical reactions of haloxyfop are influenced by the presence of microorganisms in the soil.

Physical and Chemical Properties Analysis

The physical and chemical properties of haloxyfop are influenced by its molecular structure. The presence of a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and a phenoxy propanoic acid moiety contributes to its selective herbicidal activity and its interactions with plant enzymes . The environmental behavior of haloxyfop includes rapid ester hydrolysis and preferential interconversion of its enantiomers in soil, which are processes that are biologically mediated . Additionally, haloxyfop's behavior in mammalian systems has been studied, showing that the (S)-enantiomer undergoes rapid and nearly complete inversion to the (R)-enantiomer in rats .

科学研究应用

控制禾本科杂草的除草剂

卤草胺-P 是卤草胺的 R-异构体,在商业上以甲酯的形式生产 . 它被用作除草剂来控制禾本科杂草 .

棉田抗性监测

在中国棉田,this compound-甲酯被用于控制稗草 (Digitaria sanguinalis (L.) Scop.),一种破坏性杂草物种 . 然而,由于多年持续密集使用,这种杂草已对this compound-甲酯产生抗性 . 因此,this compound 被用于科学研究,用于长期抗性监测 .

抗性机制研究

This compound 被用于研究杂草抗性的机制。例如,抗性和敏感的稗草对this compound-甲酯抗性相关酶的活性有不同的反应,这表明 NADPH、CarE 和 GSTs 可能参与了稗草对this compound-甲酯的抗性 .

在各种作物中的使用

This compound 被用作各种作物上的除草剂,例如胡萝卜、饲料豆类(豌豆和豆类)、油菜籽、大豆和甜菜 .

残留水平审查

欧洲食品安全局 (EFSA) 对现有的this compound 最大残留限量 (MRL) 进行了有针对性的审查,以检查现有的欧盟 MRL 在洋葱、葵花籽和大豆中是否对消费者安全 .

消费者风险评估

This compound 被用于科学研究,用于消费者风险评估。 EFSA 已经确定了两种饮食的慢性消费者摄入问题,而对于其余植物和动物商品,输入值在 LOQ 处 .

安全和危害

未来方向

作用机制

Target of Action

Haloxyfop-P primarily targets the enzyme Acetyl-CoA carboxylase 2 . This enzyme plays a crucial role in the initial phase of fatty acid synthesis .

Mode of Action

Haloxyfop-P acts as an inhibitor of the Acetyl-CoA carboxylase 2 . By inhibiting this enzyme, it disrupts the synthesis of fatty acids, which are essential for cell membrane development and cell growth .

Biochemical Pathways

The inhibition of Acetyl-CoA carboxylase 2 by Haloxyfop-P affects the fatty acid synthesis pathway . This disruption leads to a halt in cell membrane development and cell growth, particularly in the meristematic tissues .

Pharmacokinetics

It is known that haloxyfop-p is absorbed by both the foliage and roots of plants . It is then hydrolyzed to its active form, which is translocated to the meristematic tissues .

Result of Action

The primary result of Haloxyfop-P’s action is the inhibition of growth in targeted plants . By disrupting fatty acid synthesis, it prevents the development of cell membranes, leading to a halt in cell growth .

Action Environment

Haloxyfop-P is chemically labile, meaning it can be hydrolyzed just as quickly in a sterile soil as in a fresh soil . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as soil composition .

属性

IUPAC Name |

(2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCUAJYOYBLQRH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904725 | |

| Record name | Haloxyfop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95977-29-0 | |

| Record name | (+)-Haloxyfop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95977-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxyfop-P [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095977290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxyfop-P | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Haloxyfop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOXYFOP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I57833604I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

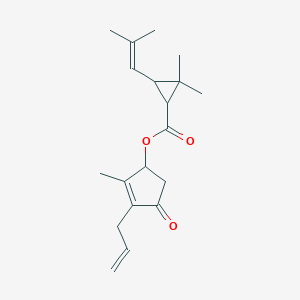

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Haloxyfop-P-methyl in plants?

A1: Haloxyfop-P-methyl inhibits the activity of Acetyl-CoA Carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. [, , ]

Q2: What are the downstream effects of ACCase inhibition by Haloxyfop-P-methyl?

A2: Inhibition of ACCase disrupts lipid synthesis, which is essential for cell membrane formation and function. This ultimately leads to plant death. [, , ]

Q3: What is the molecular formula and weight of Haloxyfop-P-methyl?

A3: The molecular formula of Haloxyfop-P-methyl is C19H19ClO5, and its molecular weight is 378.8 g/mol.

Q4: What spectroscopic data is available for Haloxyfop-P-methyl?

A4: Researchers have used High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV and Mass Spectrometry (MS/MS), to characterize and quantify Haloxyfop-P-methyl. [, ]

Q5: How does the presence of straw residue affect the movement of Haloxyfop-P-methyl in the soil?

A5: Straw residue can act as a barrier and impede the movement of Haloxyfop-P-methyl into the soil, potentially impacting its effectiveness. This effect is influenced by factors such as rainfall and the herbicide's formulation. []

Q6: Does rain or irrigation affect the movement of Haloxyfop-P-methyl through straw residue?

A6: Yes, rainfall or irrigation before or after application can influence the movement of Haloxyfop-P-methyl through straw. Research suggests that the herbicide moves more readily through wet straw than dry straw. [, ]

Q7: Is Haloxyfop-P-methyl considered a selective herbicide?

A7: Yes, Haloxyfop-P-methyl is considered a selective herbicide. It is primarily effective against grasses while generally being safe for broadleaf crops like cotton and soybean. [, , ]

Q8: What are some of the crops for which Haloxyfop-P-methyl is registered for use?

A8: Haloxyfop-P-methyl is used to control grasses in various crops, including cotton, soybean, peanut, eucalyptus, and tobacco. [, , , , ]

Q9: How does the addition of a safener impact the selectivity of Haloxyfop-P-methyl?

A9: Safeners, such as 3-dichloroacetyl oxazolidine and its optical isomers, can protect certain crops from Haloxyfop-P-methyl injury while maintaining its effectiveness against target weeds. []

Q10: What formulations of Haloxyfop-P-methyl are commercially available?

A10: Haloxyfop-P-methyl is available in various formulations, including emulsifiable concentrates (EC) and water-dispersible granules (WG). [, , ]

Q11: What is the role of adjuvants in formulations containing Haloxyfop-P-methyl?

A11: Adjuvants, such as mineral oil, are often added to Haloxyfop-P-methyl formulations to enhance its efficacy by improving its uptake and penetration into the target plants. [, , ]

Q12: What are the primary mechanisms of resistance to Haloxyfop-P-methyl in weeds?

A12: Resistance to Haloxyfop-P-methyl can arise from target-site mutations in the ACCase enzyme or enhanced herbicide metabolism. [, , , ]

Q13: Is there cross-resistance between Haloxyfop-P-methyl and other ACCase-inhibiting herbicides?

A13: Yes, cross-resistance has been observed between Haloxyfop-P-methyl and other ACCase inhibitors, such as clethodim, quizalofop-P-ethyl, and fluazifop-P-butyl. [, , ]

Q14: What analytical methods are used to measure Haloxyfop-P-methyl residues in plant and soil samples?

A15: HPLC coupled with MS/MS is a common and sensitive method for quantifying Haloxyfop-P-methyl residues in various matrices like soil, tobacco, and rape. [, , ]

Q15: What is the environmental fate of Haloxyfop-P-methyl after application?

A16: Haloxyfop-P-methyl can be degraded in the environment through processes such as photodegradation, microbial degradation, and chemical hydrolysis. []

Q16: Are there alternative weed control methods or herbicides available for managing Haloxyfop-P-methyl-resistant weeds?

A18: Integrated weed management strategies that combine cultural practices, mechanical control methods, and the use of herbicides with different modes of action are crucial for managing resistant weeds. [, , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。